DOTA-NOC
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DOTA-NOC involves the coupling of the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid to the octapeptide octreotide. This process typically includes the following steps:
Peptide Synthesis: The octreotide peptide is synthesized using solid-phase peptide synthesis (SPPS).
Chelator Coupling: The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid is coupled to the peptide at elevated temperatures.
Purification: The resulting compound is purified using high-performance liquid chromatography (HPLC) to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of automated synthesizers and standard 68Ge/68Ga generators. The process is designed to be reproducible and compliant with Good Manufacturing Practice (GMP) standards. The radiolabeled somatostatin analogue [68Ga]this compound can be synthesized in about 30 minutes with a high radiochemical yield .
Chemical Reactions Analysis
Types of Reactions
DOTA-NOC primarily undergoes chelation reactions with various radiometals such as gallium-68, indium-111, yttrium-90, and lutetium-177. These reactions are essential for its application in diagnostic imaging and targeted radionuclide therapy .
Common Reagents and Conditions
Reagents: Radiometals like gallium-68, indium-111, yttrium-90, and lutetium-177.
Conditions: Elevated temperatures and specific pH conditions are required for efficient chelation.
Major Products
The major products formed from these reactions are radiolabeled peptides, such as [68Ga]this compound, [111In]this compound, [90Y]this compound, and [177Lu]this compound. These radiolabeled compounds are used for imaging and therapeutic purposes .
Scientific Research Applications
DOTA-NOC has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a chelating agent for radiometals in various chemical reactions.
Biology: Employed in the study of somatostatin receptor subtypes and their biological functions.
Medicine: Widely used in nuclear medicine for the diagnosis and treatment of neuroendocrine tumors.
Industry: Utilized in the production of radiopharmaceuticals for clinical applications.
Mechanism of Action
DOTA-NOC exerts its effects by binding to somatostatin receptor subtypes 2, 3, and 5. Upon binding, the radiolabeled compound is internalized into the target cells, allowing for imaging or therapeutic intervention. The internalization process involves receptor-mediated endocytosis, followed by reactivation and re-endocytosis of the receptors .
Comparison with Similar Compounds
DOTA-NOC is often compared with other similar compounds such as DOTA-TOC (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-Tyr3-octreotide) and DOTA-TATE (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-Tyr3-octreotate). These compounds share similar structures but differ in their affinity for somatostatin receptor subtypes:
DOTA-TOC: High affinity for somatostatin receptor subtype 2.
DOTA-TATE: High affinity for somatostatin receptor subtype 2.
This compound: High affinity for somatostatin receptor subtypes 2, 3, and 5, making it more versatile for targeting a broader range of tumors
This compound’s broader receptor binding profile provides an advantage in imaging and therapy, as it can target a wider variety of neuroendocrine tumors .
Properties
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-16-(naphthalen-1-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H94N14O17S2/c1-42(85)55(39-84)76-68(99)57-41-102-101-40-56(77-64(95)52(31-44-13-4-3-5-14-44)72-58(87)35-80-23-25-81(36-59(88)89)27-29-83(38-61(92)93)30-28-82(26-24-80)37-60(90)91)67(98)75-53(32-46-17-12-16-45-15-6-7-18-48(45)46)66(97)74-54(33-47-34-71-50-20-9-8-19-49(47)50)65(96)73-51(21-10-11-22-70)63(94)79-62(43(2)86)69(100)78-57/h3-9,12-20,34,42-43,51-57,62,71,84-86H,10-11,21-33,35-41,70H2,1-2H3,(H,72,87)(H,73,96)(H,74,97)(H,75,98)(H,76,99)(H,77,95)(H,78,100)(H,79,94)(H,88,89)(H,90,91)(H,92,93)/t42-,43-,51+,52-,53+,54-,55-,56+,57+,62+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCJTYVWTGPGOH-OKVMNLLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H94N14O17S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1455.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619300-53-7 | |
Record name | DOTA-NOC | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619300537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOTA-NOC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IIY9GZY9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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